



Application Notes: Isomalt (Standard) as a Carrier in Amorphous Solid Dispersions

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Compound of Interest		
Compound Name:	Isomalt (Standard)	
Cat. No.:	B15573247	Get Quote

Introduction

Amorphous solid dispersions (ASDs) are a key strategy for improving the oral bioavailability of poorly water-soluble drugs, which are prevalent in modern drug development pipelines. By dispersing the active pharmaceutical ingredient (API) in an amorphous state within a carrier matrix, the high energy of the amorphous form can be harnessed to increase aqueous solubility and dissolution rates. The choice of carrier is critical to the physical stability and performance of the ASD. Isomalt, a disaccharide sugar alcohol, has emerged as a promising carrier for ASDs due to its advantageous physicochemical properties.

Properties of Isomalt for Amorphous Solid Dispersions

Isomalt is a sugar substitute derived from sucrose and is a mixture of two isomeric disaccharide alcohols: glucopyranosyl-sorbitol (GPS) and glucopyranosyl-mannitol (GPM). Its properties make it highly suitable for pharmaceutical applications, particularly in ASDs:

- High Thermal Stability: Isomalt possesses good thermal stability above its melting point
 (approximately 145-150°C), making it an excellent candidate for manufacturing ASDs via the
 hot-melt extrusion (HME) method.[1]
- Low Hygroscopicity: Compared to other polyols, isomalt is non-hygroscopic. This is a significant advantage as moisture absorption can act as a plasticizer, reducing the glass transition temperature (Tg) of the ASD and increasing the risk of recrystallization of the amorphous drug.[1]



- Good Solubility: As a hydrophilic carrier, isomalt can improve the wettability of poorly watersoluble drugs, contributing to enhanced dissolution.
- Inertness: Isomalt is chemically inert and does not undergo Maillard reactions, ensuring compatibility with a wide range of APIs.

Advantages of Using Isomalt in Amorphous Solid Dispersions

The use of isomalt as a carrier in ASDs offers several key benefits:

- Enhanced Dissolution Rates: By dispersing the API at a molecular level, isomalt-based ASDs
 can significantly increase the dissolution rate of poorly water-soluble drugs compared to the
 pure crystalline drug or physical mixtures.
- Improved Physical Stability: The numerous hydroxyl groups in the isomalt molecule can form hydrogen bonds with the API. This interaction can inhibit the molecular mobility of the drug, thereby preventing recrystallization and enhancing the physical stability of the amorphous form during storage, even under high humidity and temperature conditions.[1][2]
- Suitability for Melt-Based Manufacturing: Isomalt's thermal properties are well-suited for hot-melt extrusion, a solvent-free, continuous, and scalable manufacturing process for ASDs.

Case Study: Indomethacin-Isomalt Amorphous Solid Dispersions

A study on the use of isomalt as a carrier for the poorly water-soluble drug indomethacin (IMC) demonstrated the effectiveness of this approach. ASDs were prepared at different drug-to-carrier weight ratios.

Data Presentation

The following tables summarize the key findings from the characterization and dissolution testing of indomethacin-isomalt ASDs.

Table 1: Characterization of Indomethacin-Isomalt Solid Dispersions



Characterization Technique	Observation	Interpretation
Differential Scanning Calorimetry (DSC)	Absence of the characteristic melting peak of crystalline indomethacin. Presence of a single glass transition temperature (Tg).	Indomethacin is present in its amorphous state within the isomalt carrier. The single Tg indicates good miscibility between the drug and the carrier.
X-Ray Powder Diffraction (XRPD)	Absence of sharp diffraction peaks characteristic of crystalline indomethacin. A broad "halo" pattern is observed.	Confirms the amorphous nature of indomethacin in the solid dispersion.[2]

Table 2: Dissolution of Indomethacin from Isomalt-Based Amorphous Solid Dispersions



Formulation	Drug:Carrier Ratio (w/w)	Dissolution Medium	Key Finding
Pure Indomethacin	-	Demineralized Water	Very low dissolution rate.
Physical Mixture	10:90	Demineralized Water	Faster dissolution than pure IMC, but significantly slower than ASDs.
Isomalt ASD	2:98	Demineralized Water	Substantially increased dissolution rate compared to pure IMC and the physical mixture.
Isomalt ASD	10:90	Demineralized Water	High dissolution rate, comparable to the 2% drug loading formulation.
Isomalt ASD	30:90	Demineralized Water	Increased dissolution rate compared to pure IMC, but lower than the 2% and 10% formulations.

Experimental Protocols

The following are detailed protocols for the preparation and characterization of isomalt-based amorphous solid dispersions.

Protocol 1: Preparation of Isomalt-Based ASD by Hot-Melt Extrusion

Objective: To prepare an amorphous solid dispersion of a poorly water-soluble API with isomalt using a hot-melt extruder.



Materials and Equipment:

- Active Pharmaceutical Ingredient (API)
- Isomalt (pharmaceutical grade)
- Twin-screw hot-melt extruder
- · Gravimetric feeder
- Downstream cooling and pelletizing/milling equipment

- Premixing: Accurately weigh the API and isomalt to achieve the desired drug-to-carrier ratio (e.g., 10:90 w/w). Mix the powders geometrically in a blender for 15 minutes to ensure a homogenous blend.
- Extruder Setup:
 - Set the temperature profile of the extruder barrel zones. Given the melting point of isomalt is around 145-150°C, a suitable temperature profile could be:
 - Zone 1 (Feed zone): 80°C
 - Zone 2: 120°C
 - Zone 3: 150°C
 - Zone 4 (Die): 155°C
 - Set the screw speed (e.g., 100 RPM). The speed can be adjusted to control the residence time and shear forces.
- Extrusion:
 - Calibrate and set the gravimetric feeder to deliver the premixed powder into the extruder at a constant rate.



- Start the extruder and allow the system to reach a steady state, monitoring the torque and melt pressure.
- Collect the extrudate as it exits the die. The extrudate should be transparent or translucent, indicating the drug is dissolved in the molten carrier.
- Downstream Processing:
 - Cool the extrudate on a conveyor belt or in a cooling calendar.
 - Mill the cooled extrudate to a fine powder using a suitable mill (e.g., a hammer mill or jet mill).
 - Pass the milled powder through a sieve to obtain a uniform particle size distribution.
 - Store the final ASD powder in a tightly sealed container with a desiccant.

Protocol 2: Preparation of Isomalt-Based ASD by Solvent Evaporation (Rotary Evaporation)

Objective: To prepare an amorphous solid dispersion of a poorly water-soluble API with isomalt using a rotary evaporator.

Materials and Equipment:

- Active Pharmaceutical Ingredient (API) e.g., Indomethacin
- Isomalt
- Suitable solvent system (e.g., a mixture of ethanol and water, as indomethacin is soluble in ethanol and isomalt in water)[3]
- Rotary evaporator with a vacuum pump and water bath
- Round-bottom flask
- Vacuum oven



Procedure:

· Dissolution:

- Accurately weigh the API and isomalt for the desired ratio (e.g., 10:90 w/w).
- In a round-bottom flask, dissolve the API in a minimal amount of ethanol.
- In a separate beaker, dissolve the isomalt in a minimal amount of deionized water.
- Add the isomalt solution to the API solution and mix thoroughly until a clear solution is obtained.

Solvent Evaporation:

- Attach the round-bottom flask to the rotary evaporator.
- Set the water bath temperature to approximately 50-60°C.
- Set the rotation speed to around 100-150 RPM to ensure even drying.
- Gradually apply vacuum to facilitate solvent evaporation.
- Continue the process until a solid film is formed on the inner wall of the flask.

Drying and Milling:

- Scrape the solid material from the flask.
- Place the material in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
- Mill the dried solid dispersion into a fine powder and sieve.
- Store in a tightly sealed container with a desiccant.

Protocol 3: Characterization by Differential Scanning Calorimetry (DSC)



Objective: To determine the physical state of the API in the solid dispersion and measure the glass transition temperature (Tg).

Procedure:

- Sample Preparation: Accurately weigh 3-5 mg of the ASD powder into an aluminum DSC pan. Crimp the pan with a lid.
- Instrument Setup:
 - Place the sample pan and an empty reference pan in the DSC cell.
 - Set the heating rate to 10°C/min.[4]
 - Set the temperature range, for example, from 25°C to 200°C (well above the expected Tg and the melting point of the crystalline API).
 - Purge the cell with nitrogen at a flow rate of 50 mL/min.
- Analysis:
 - Run the DSC scan and record the thermogram.
 - Analyze the data for the presence of a glass transition (a step change in the heat flow) and the absence of a sharp endothermic peak corresponding to the melting of the crystalline API.

Protocol 4: Characterization by X-Ray Powder Diffraction (XRPD)

Objective: To confirm the amorphous nature of the API in the solid dispersion.

- Sample Preparation: Pack the ASD powder into a sample holder, ensuring a flat and even surface.
- Instrument Setup:



- Place the sample holder in the XRPD instrument.
- Set the instrument parameters:
 - Radiation source: Cu Kα
 - Voltage and current: e.g., 40 kV and 40 mA
 - Scan range (2θ): 5° to 40°
 - Scan speed: e.g., 2°/min
- Analysis:
 - Perform the scan and obtain the diffractogram.
 - Analyze the diffractogram for the absence of sharp Bragg peaks, which are characteristic of crystalline material. The presence of a broad "halo" indicates an amorphous structure.

Protocol 5: In Vitro Dissolution Testing

Objective: To evaluate the dissolution rate of the API from the isomalt-based ASD.

- Apparatus Setup:
 - Use a USP Apparatus 2 (paddle apparatus).[5][6]
 - Fill the dissolution vessels with 900 mL of demineralized water (or other specified medium).[5]
 - $\circ~$ Maintain the temperature of the dissolution medium at 37 $\pm~0.5^{\circ}\text{C}.$
 - Set the paddle speed to 100 RPM.[6]
- Dissolution Test:



- Accurately weigh an amount of ASD powder equivalent to a specific dose of the API (e.g.,
 25 mg of indomethacin).
- Introduce the powder into each dissolution vessel.
- Start the apparatus and the timer simultaneously.
- Sampling and Analysis:
 - At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes), withdraw a 5 mL aliquot of the dissolution medium.
 - Immediately replace the withdrawn volume with 5 mL of fresh, pre-warmed medium.
 - Filter the samples through a 0.45 μm syringe filter.
 - Analyze the concentration of the API in the filtered samples using a validated analytical method (e.g., UV-Vis spectrophotometry at the λmax of the drug).
 - Calculate the cumulative percentage of drug released at each time point.

Protocol 6: Physical Stability Testing

Objective: To assess the physical stability of the amorphous solid dispersion under accelerated and long-term storage conditions.

- Sample Preparation: Place the ASD powder in appropriate containers (e.g., glass vials) that are sealed to be impermeable to moisture.
- Storage Conditions (based on ICH Q1A(R2) guidelines):[7][8][9][10]
 - \circ Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
 - Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
- Testing Schedule:







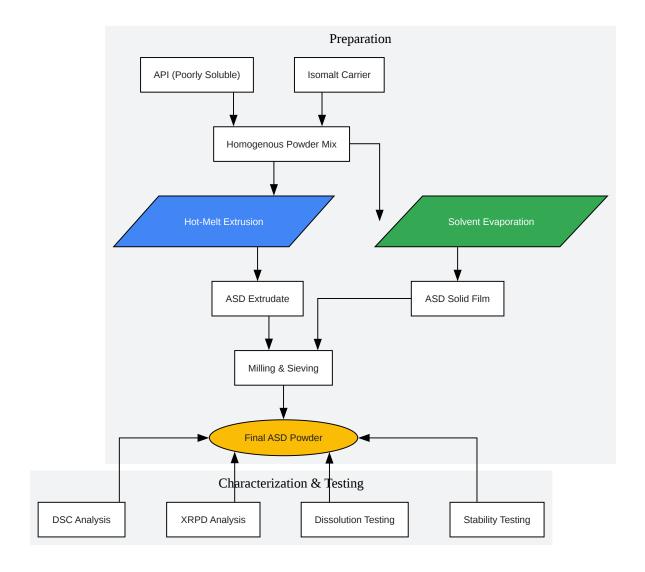
Pull samples at specified time points (e.g., initial, 1, 3, and 6 months for accelerated; initial, 3, 6, 9, 12 months for long-term).

Analysis:

- At each time point, analyze the samples for:
 - Physical Appearance: Visually inspect for any changes in color or signs of clumping.
 - Crystallinity: Analyze using DSC and XRPD (Protocols 3 and 4) to detect any signs of recrystallization.
 - Dissolution: Perform dissolution testing (Protocol 5) to ensure the dissolution profile is maintained.

Mandatory Visualizations

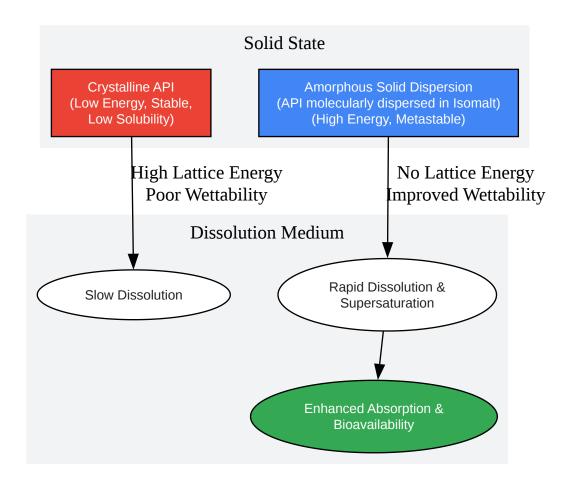




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Caption: Experimental workflow for ASD preparation and characterization.





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Caption: Mechanism of solubility enhancement by Isomalt-based ASDs.

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